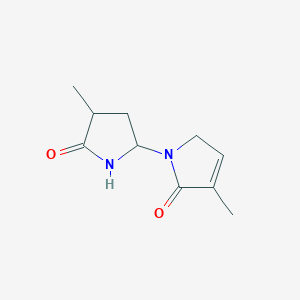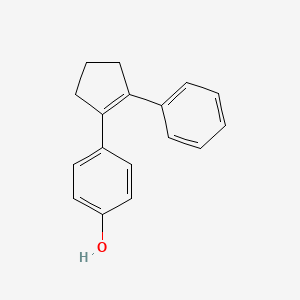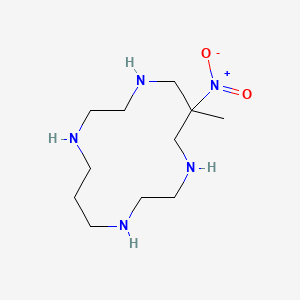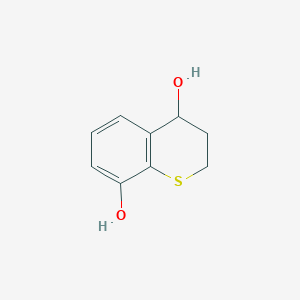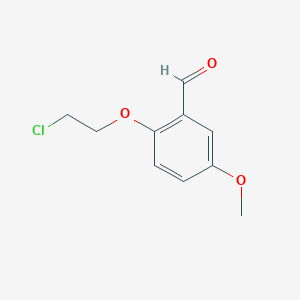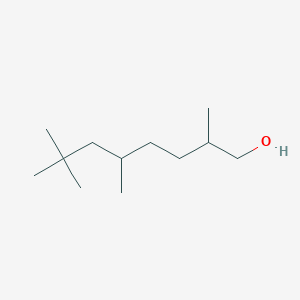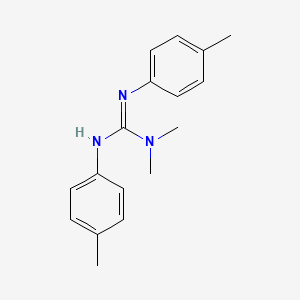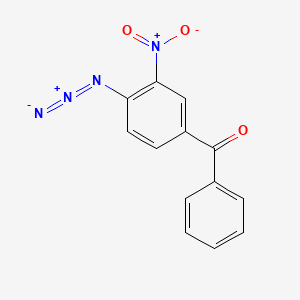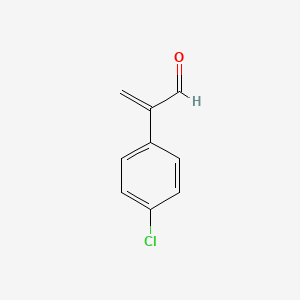![molecular formula C11H11Cl3N2O2 B14310437 N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide CAS No. 116161-74-1](/img/structure/B14310437.png)
N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide is a complex organic compound characterized by the presence of a trichloromethyl group attached to a dioxolane ring, which is further connected to a benzenecarboximidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide typically involves the reaction of trichloromethyl-containing precursors with appropriate dioxolane and benzenecarboximidamide derivatives. One common method involves the use of visible-light-mediated radical reactions, where trichloromethyl groups are introduced via photoredox catalysis . This environmentally friendly approach avoids the use of hazardous radical initiators and operates under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale photoredox catalysis or other catalytic processes that ensure high yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trichloromethyl group typically yields carboxylic acids, while reduction results in methyl derivatives.
科学研究应用
N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in radical reactions, while the dioxolane ring and benzenecarboximidamide moiety can form hydrogen bonds and other non-covalent interactions with biological molecules .
相似化合物的比较
Similar Compounds
Uniqueness
N’-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide is unique due to its combination of a trichloromethyl group with a dioxolane ring and a benzenecarboximidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
116161-74-1 |
|---|---|
分子式 |
C11H11Cl3N2O2 |
分子量 |
309.6 g/mol |
IUPAC 名称 |
N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C11H11Cl3N2O2/c12-10(13,14)11(17-6-7-18-11)16-9(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,15,16) |
InChI 键 |
YYRHEKKHKYWFCT-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)(C(Cl)(Cl)Cl)N=C(C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


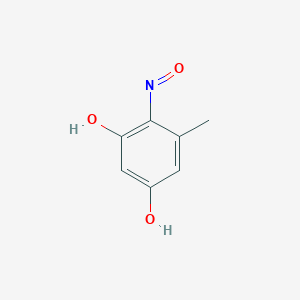

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

